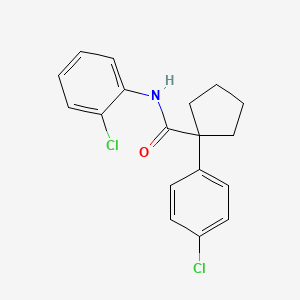

N-(2-chlorophenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-chlorophenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide, commonly known as CPP-ACP, is a bioactive peptide that has gained significant attention in the scientific community due to its potential applications in dental care. CPP-ACP is a derivative of casein, a milk protein, and has been shown to have a strong affinity for hydroxyapatite, the mineral component of teeth and bones.

Aplicaciones Científicas De Investigación

CPP-ACP has been extensively studied for its potential applications in dental care. It has been shown to have a strong affinity for hydroxyapatite, which allows it to bind to tooth enamel and prevent demineralization. CPP-ACP has also been shown to inhibit the growth of cariogenic bacteria, such as Streptococcus mutans, and enhance the remineralization of enamel lesions. In addition, CPP-ACP has been investigated for its potential use in the treatment of dentin hypersensitivity, a common dental problem characterized by sharp pain in response to stimuli such as cold, heat, and touch.

Mecanismo De Acción

The mechanism of action of CPP-ACP is not fully understood, but it is thought to involve the formation of a complex between the peptide and hydroxyapatite. This complex stabilizes the amorphous calcium phosphate (ACP) phase, which is a precursor to hydroxyapatite. This stabilization allows for the formation of larger crystals of hydroxyapatite, which enhances the remineralization of enamel lesions. CPP-ACP also inhibits the growth of cariogenic bacteria by disrupting their cell membranes and interfering with their metabolic processes.

Biochemical and Physiological Effects:

CPP-ACP has been shown to have a number of biochemical and physiological effects. It enhances the remineralization of enamel lesions by promoting the formation of larger crystals of hydroxyapatite. It also inhibits the growth of cariogenic bacteria by disrupting their cell membranes and interfering with their metabolic processes. In addition, CPP-ACP has been shown to reduce dentin hypersensitivity by blocking the open dentinal tubules that allow for the transmission of stimuli to the nerve endings in the pulp.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using CPP-ACP in lab experiments is its strong affinity for hydroxyapatite, which allows for easy binding to tooth enamel and other mineralized tissues. This makes it an ideal candidate for studies on remineralization and cariogenic bacteria inhibition. However, one limitation of using CPP-ACP in lab experiments is its relatively high cost compared to other peptides and proteins.

Direcciones Futuras

There are several future directions for research on CPP-ACP. One area of interest is the development of new formulations and delivery systems that can enhance its efficacy and reduce its cost. Another area of interest is the investigation of its potential use in the treatment of other dental problems, such as periodontal disease and oral cancer. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of CPP-ACP in humans.

Métodos De Síntesis

CPP-ACP can be synthesized using a variety of methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and recombinant DNA technology. The most common method of synthesis involves solid-phase peptide synthesis, where the peptide is built one amino acid at a time on a solid support. The final product is then cleaved from the support and purified using various chromatographic techniques.

Propiedades

IUPAC Name |

N-(2-chlorophenyl)-1-(4-chlorophenyl)cyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO/c19-14-9-7-13(8-10-14)18(11-3-4-12-18)17(22)21-16-6-2-1-5-15(16)20/h1-2,5-10H,3-4,11-12H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFPARYZWFDLLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorophenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5783889.png)

![N-(4-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5783897.png)

![7-[(2-chlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5783931.png)

![ethyl 5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate](/img/structure/B5783935.png)

![N-(2-ethoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5783956.png)

![5-cyclopropyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide](/img/structure/B5783975.png)